

In-Depth Technical Guide: 2,3-Difluoropyridine-4-carboxylic Acid

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Compound of Interest

Compound Name: 2,3-difluoropyridine-4-carboxylic Acid

Cat. No.: B1313753

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CAS Number: 851386-31-7

Synonyms: 2,3-Difluoro-4-carboxypyridine, 2,3-Difluoroisonicotinic acid

Introduction

2,3-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.^[1] Its unique electronic properties, imparted by the two fluorine atoms on the pyridine ring, make it a valuable intermediate, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its properties, a hypothetical synthesis route, and general characterization workflows for researchers, scientists, and drug development professionals.

Physicochemical Properties

This section summarizes the key physical and chemical properties of **2,3-difluoropyridine-4-carboxylic acid**. The data is compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[1]
Molecular Weight	159.09 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	159-160 °C	[1]
Boiling Point	377.4 °C at 760 mmHg	[1]
Density	1.535 g/cm ³	[1]
Flash Point	182.1 °C	[1]
Storage Temperature	2-8°C	[3]

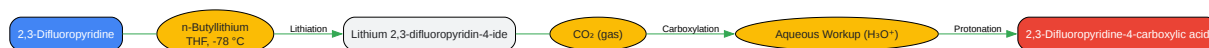
Spectral Data

While specific spectral data is not readily available in the public domain, supplier specifications indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are consistent with the structure of **2,3-difluoropyridine-4-carboxylic acid**.^[2] The following table outlines the expected characteristic spectral features.

Spectroscopy	Expected Peaks/Signals
¹ H NMR	Aromatic protons on the pyridine ring, carboxylic acid proton (broad singlet).
¹³ C NMR	Carbons of the pyridine ring (with C-F couplings), carboxylic acid carbonyl carbon.
IR (Infrared)	O-H stretch (broad), C=O stretch (carboxylic acid), C-F stretches, aromatic C-H and C=C stretches.
MS (Mass Spec.)	Molecular ion peak (M ⁺), fragmentation pattern corresponding to the loss of COOH, F, etc.

Hypothetical Synthesis Pathway

A detailed experimental protocol for the synthesis of **2,3-difluoropyridine-4-carboxylic acid** is not available in the reviewed literature. However, a plausible synthetic route can be conceptualized starting from 2,3-difluoropyridine. This proposed pathway involves the lithiation of the pyridine ring followed by carboxylation.



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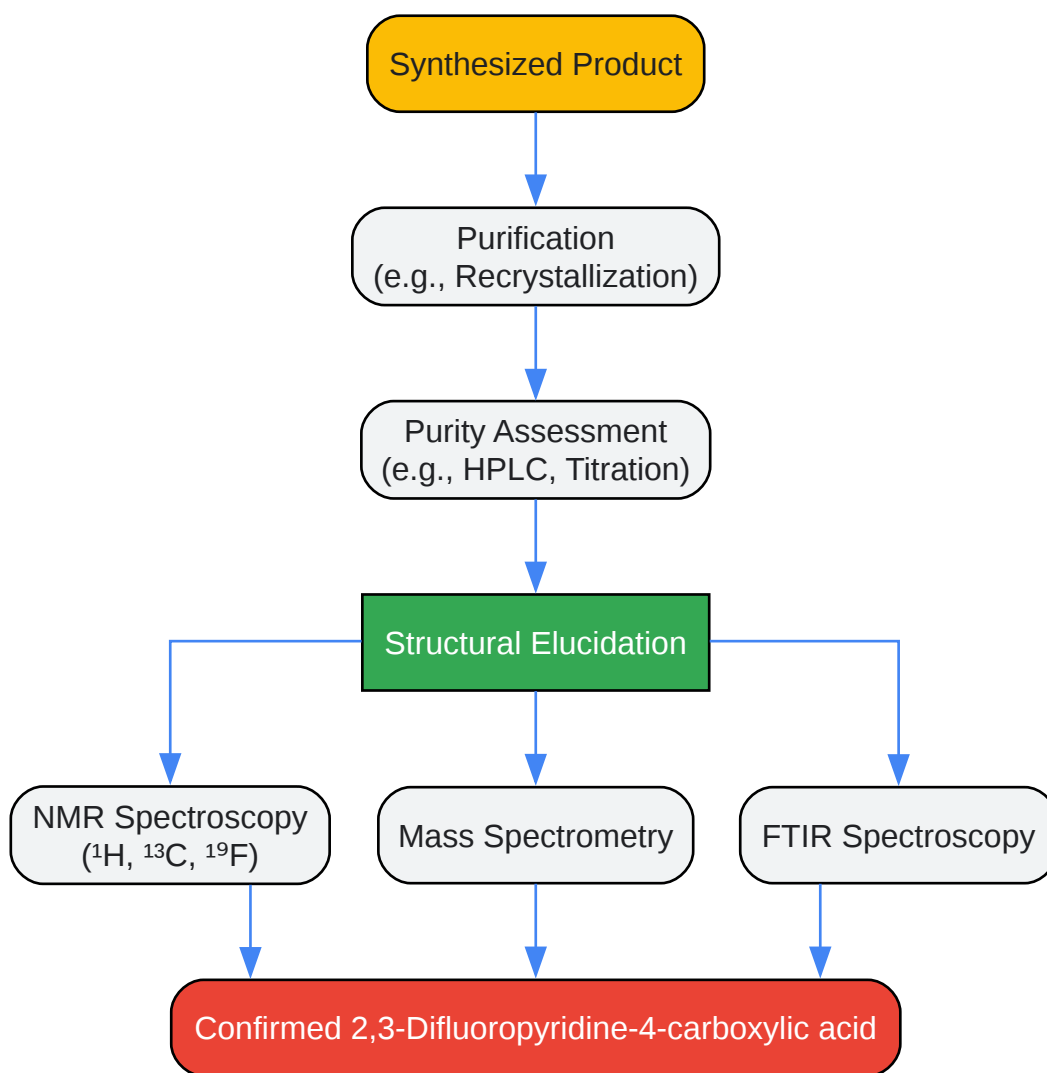
Caption: Hypothetical synthesis of **2,3-difluoropyridine-4-carboxylic acid**.

Experimental Protocol (Hypothetical)

- **Lithiation:** Dissolve 2,3-difluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for a specified period to ensure complete formation of the lithium 2,3-difluoropyridin-4-ide intermediate.
- **Carboxylation:** Bubble dry carbon dioxide gas through the reaction mixture at -78 °C. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.
- **Workup and Isolation:** After the addition of carbon dioxide is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **2,3-difluoropyridine-4-carboxylic acid** by recrystallization from an appropriate solvent system.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized **2,3-difluoropyridine-4-carboxylic acid** to confirm its identity and purity.



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Caption: General workflow for product characterization.

Applications

The primary application of **2,3-difluoropyridine-4-carboxylic acid** is as a key intermediate in the pharmaceutical industry.[1] Its structure is incorporated into various active pharmaceutical ingredients (APIs). The presence of the difluoropyridine moiety can influence the

pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, binding affinity, and bioavailability.

Safety Information

2,3-difluoropyridine-4-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated area. The following table summarizes its hazard classifications.

Hazard	Description
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. In case of contact or inhalation, appropriate first-aid measures should be taken.

Conclusion

2,3-Difluoropyridine-4-carboxylic acid is a valuable building block for the synthesis of advanced molecules, particularly in the pharmaceutical sector. This guide has provided an overview of its known properties and a hypothetical framework for its synthesis and characterization. Further research into its synthesis and reactivity will undoubtedly expand its applications in drug discovery and materials science.

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